3,3-Bis(nitromethyl)pentane
Description
3,3-Bis(nitromethyl)pentane (C7H14N2O4) is a nitroalkane derivative characterized by two nitromethyl (–CH2NO2) groups attached to the central carbon of a pentane backbone. Nitro groups are electron-withdrawing, which significantly influences reactivity, stability, and safety compared to other substituents.
Properties
CAS No. |
14035-99-5 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
3,3-bis(nitromethyl)pentane |
InChI |
InChI=1S/C7H14N2O4/c1-3-7(4-2,5-8(10)11)6-9(12)13/h3-6H2,1-2H3 |
InChI Key |
XOGZZVNGLVHBRD-UHFFFAOYSA-N |
SMILES |
CCC(CC)(C[N+](=O)[O-])C[N+](=O)[O-] |
Canonical SMILES |
CCC(CC)(C[N+](=O)[O-])C[N+](=O)[O-] |
Other CAS No. |
14035-99-5 |
Pictograms |
Acute Toxic |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Synthetic Applications : Nitro-substituted pentanes may serve as intermediates in explosives or propellants but require careful handling.
- Thermal Stability : Comparative studies with bromo/methoxy analogs suggest nitro derivatives are unsuitable for high-temperature processes .
- Regulatory Compliance : Safety protocols for nitro compounds must exceed those for bromo or alkyl analogs due to higher risks .
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